2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine core substituted with a 4-ethylphenyl group at position 3, a methyl group at position 5, a phenyl group at position 7, and a sulfanyl-linked acetamide moiety attached to an N-(2-methoxy-5-methylphenyl) group. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or anticancer activity due to its ability to mimic purine bases in ATP-binding pockets . The acetamide side chain and aromatic substituents likely modulate solubility, target affinity, and metabolic stability.
Properties
IUPAC Name |
2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O3S/c1-5-21-12-14-23(15-13-21)35-30(37)29-28(24(18-34(29)3)22-9-7-6-8-10-22)33-31(35)39-19-27(36)32-25-17-20(2)11-16-26(25)38-4/h6-18H,5,19H2,1-4H3,(H,32,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMPMGKCLNHFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a derivative of pyrrolo[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrrolo[3,2-d]pyrimidines
Pyrrolo[3,2-d]pyrimidines have been extensively studied for their anticancer properties. These compounds often exhibit potent antiproliferative effects against various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The structural characteristics of these compounds allow for modifications that enhance their biological activity and selectivity towards specific targets.
Research indicates that pyrrolo[3,2-d]pyrimidine derivatives may exert their effects through several mechanisms:
- Cell Cycle Arrest : Many derivatives cause cell accumulation in the G2/M phase without triggering apoptosis. This was observed in studies where compounds led to significant cell cycle disruption in cancer cell lines, suggesting a potential mechanism for their antiproliferative effects .
- Inhibition of Key Enzymes : Compounds like AGF347 have shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival. This includes suppression of the mammalian target of rapamycin (mTOR) signaling pathway and depletion of glutathione levels, leading to increased oxidative stress within the cells .
- Targeting Mutant EGFR : Some derivatives selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in non-small cell lung cancer (NSCLC). For instance, certain pyrrolo[2,3-d]pyrimidine derivatives demonstrated significantly enhanced selectivity and potency against mutant EGFR compared to wild-type .
Anticancer Activity
A series of studies have evaluated the anticancer activity of pyrrolo[3,2-d]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| AGF347 | Pancreatic Cancer | 0.014 - 14.5 | Cell cycle arrest |
| Compound 12i | HCC827 (EGFR mutant) | 0.21 | Covalent inhibition |
| Compound DHFP | HT29 (Colon Cancer) | Not specified | Molecular docking with EGFR |
These studies indicate that various derivatives possess low toxicity while maintaining significant anticancer activity across different cell lines .
Case Studies
- Case Study on AGF347 :
- Case Study on Compound 12i :
Scientific Research Applications
Research indicates that compounds with similar structures to 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide exhibit promising biological activities. Some of the notable applications include:
-
Anticancer Activity
- Compounds in the pyrrolo[3,2-d]pyrimidine class have shown efficacy against various cancer cell lines. Studies suggest that the presence of the sulfanyl and acetamide groups may enhance their cytotoxic effects by disrupting key cellular pathways involved in tumor growth and survival.
-
Antimicrobial Properties
- The structural components of this compound may contribute to antimicrobial activity. Preliminary studies indicate potential against bacterial strains, making it a candidate for further exploration in antibiotic development.
-
Anti-inflammatory Effects
- Similar compounds have been investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions that can be optimized using modern synthetic techniques. Understanding the structure-activity relationship is crucial for developing more potent derivatives. Key aspects include:
-
Computational Chemistry Applications
- Recent advancements in computational chemistry allow for predictive modeling of the compound's interactions with biological targets, streamlining the drug design process.
-
Modification Strategies
- Variations in substituents on the pyrrolo[3,2-d]pyrimidine core can significantly alter biological activity. Systematic modifications can help identify more effective analogs.
Case Studies and Research Findings
Research has documented various case studies highlighting the applications of similar compounds:
These findings underscore the therapeutic potential of structurally related compounds and provide a foundation for further investigation into 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their pharmacophores, physicochemical properties, and inferred biological profiles:
N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Core Structure : Pyrrolo[3,2-d]pyrimidine (identical to the target compound).
- Key Differences :
- Position 3 : 3-Methylbutyl substituent instead of 4-ethylphenyl.
- Acetamide Side Chain : N-(5-fluoro-2-methylphenyl) vs. N-(2-methoxy-5-methylphenyl).
- The fluorine atom in the arylacetamide group could increase metabolic stability and electron-withdrawing effects, altering binding kinetics .
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-82-0)
- Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle vs. pyrrolo[3,2-d]pyrimidine).
- Key Differences: Heteroatom: Sulfur in the thieno ring vs. nitrogen in the pyrrolo ring. Position 7: 4-Methylphenyl vs. phenyl.
- The 4-methylphenyl group could enhance hydrophobic interactions in target binding pockets .
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Core Structure : Pyrimido[5,4-b]indole (larger, fused bicyclic system).
- Key Differences :
- Ring System : Expanded indole-pyrimidine fusion vs. pyrrolopyrimidine.
- Position 3 : 3-Methoxyphenyl substituent.
- Implications :
Ethyl 3-(4-Chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate
- Core Structure : Pyrrolo[3,2-d]pyrimidine (identical).
- Key Differences: Position 2: Dipentylamino group vs. sulfanyl-acetamide. Position 7: Ethyl carboxylate ester vs. phenyl.
- Implications: The dipentylamino group introduces strong lipophilicity, likely reducing water solubility. The carboxylate ester at position 7 may serve as a prodrug moiety, enabling hydrolytic activation .
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Structural Similarity and Activity : The pyrrolo[3,2-d]pyrimidine core is critical for ATP-binding site interactions, as seen in kinase inhibitors. Modifications at position 3 (e.g., 4-ethylphenyl vs. 3-methylbutyl) fine-tune steric complementarity with target proteins .
- Heterocycle Replacement: Thieno[3,2-d]pyrimidine derivatives exhibit reduced basicity, which may alter off-target effects compared to pyrrolo analogs .
- Side Chain Modifications : Electron-withdrawing groups (e.g., fluorine in ’s compound) or methoxy groups () influence metabolic stability and binding affinity .
Q & A
Basic: What are the recommended synthetic routes for this compound, and how is its structure validated?
Methodological Answer:
The synthesis involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to introduce aromatic substituents (e.g., 4-ethylphenyl or methoxyphenyl groups).
- Thioether linkage formation between the pyrrolopyrimidine core and the acetamide moiety via nucleophilic substitution.
For structural validation: - Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and disorder in the pyrrolopyrimidine ring (mean C–C bond deviation: 0.005 Å; R factor: 0.054) .
- NMR spectroscopy (¹H/¹³C) confirms substituent integration and regiochemistry, particularly for distinguishing 4-oxo and sulfanyl groups.
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
Intermediate: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Employ quantum chemical reaction path searches (e.g., via density functional theory) to predict energetically favorable pathways and intermediates, reducing trial-and-error experimentation .
- Use design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions.
- Monitor reactions in real-time using in-situ FTIR or Raman spectroscopy to detect byproducts and adjust conditions dynamically .
Advanced: What strategies address regioselectivity challenges during functionalization of the pyrrolo[3,2-d]pyrimidine core?
Methodological Answer:
- Computational modeling (e.g., molecular electrostatic potential maps) identifies electron-deficient regions prone to nucleophilic attack (e.g., C2 vs. C7 positions) .
- Steric directing groups (e.g., bulky substituents at C5) can block undesired reaction sites, as demonstrated in analogous pyrrolopyrimidine derivatives .
- Validate outcomes with X-ray crystallography to confirm regiochemical fidelity .
Basic: Which analytical techniques are essential for characterizing stability and solubility?
Methodological Answer:
- Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and decomposition profiles.
- HPLC-UV/ELSD quantifies purity under varying pH and solvent conditions.
- Dynamic vapor sorption (DVS) measures hygroscopicity, critical for formulating solid dispersions .
Intermediate: How can solubility limitations in aqueous buffers be mitigated for biological assays?
Methodological Answer:
- Co-solvent systems (e.g., DMSO/PEG 400) or cyclodextrin encapsulation enhance solubility while maintaining compound integrity.
- pH-solubility profiling identifies ionizable groups (e.g., the 4-oxo moiety) for salt formation (e.g., sodium or hydrochloride salts) .
- Molecular dynamics simulations predict solvent interactions and aggregation tendencies .
Advanced: What methodologies resolve contradictions between computational predictions and experimental biological activity data?
Methodological Answer:
- Perform binding free energy calculations (e.g., MM-PBSA/GBSA) to refine docking poses and account for solvation effects .
- Validate in-silico toxicity predictions with parallel in vitro assays (e.g., cytochrome P450 inhibition, Ames test) .
- Cross-reference with crystallographic protein-ligand complexes (if available) to confirm binding modes .
Advanced: How can data integrity be maintained in multi-institutional collaborative studies?
Methodological Answer:
- Implement blockchain-secured electronic lab notebooks (ELNs) to ensure traceability and prevent tampering .
- Standardize protocols using FAIR data principles (Findable, Accessible, Interoperable, Reusable) for metadata tagging and cross-platform compatibility .
- Use cloud-based spectral databases (e.g., PubChem) to share and validate NMR/HRMS data .
Intermediate: What are the best practices for scaling up synthesis without compromising stereochemical integrity?
Methodological Answer:
- Flow chemistry systems improve heat/mass transfer and reduce side reactions during thioether bond formation .
- Process analytical technology (PAT) tools monitor critical quality attributes (CQAs) in real-time during scale-up .
- Chiral HPLC ensures enantiomeric excess (ee) ≥ 98% for stereosensitive intermediates .
Basic: How is the compound’s stability under ambient storage conditions evaluated?
Methodological Answer:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines, with periodic HPLC analysis .
- Light exposure testing (ICH Q1B) assesses photodegradation pathways using UV-vis spectroscopy.
Advanced: What computational tools predict metabolic pathways and potential drug-drug interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
